molecular formula C9H11BrN2O2 B14579328 Propan-2-yl (5-bromopyridin-2-yl)carbamate CAS No. 61546-64-3

Propan-2-yl (5-bromopyridin-2-yl)carbamate

Cat. No.: B14579328
CAS No.: 61546-64-3
M. Wt: 259.10 g/mol
InChI Key: AZSLFUGIJPUVCH-UHFFFAOYSA-N
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Description

Propan-2-yl (5-bromopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromopyridine moiety attached to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5-bromopyridin-2-yl)carbamate typically involves the reaction of 5-bromopyridine-2-yl isocyanate with isopropanol. This reaction proceeds under mild conditions and does not require a catalyst. The reaction can be represented as follows:

5-Bromopyridine-2-yl isocyanate+IsopropanolPropan-2-yl (5-bromopyridin-2-yl)carbamate\text{5-Bromopyridine-2-yl isocyanate} + \text{Isopropanol} \rightarrow \text{this compound} 5-Bromopyridine-2-yl isocyanate+Isopropanol→Propan-2-yl (5-bromopyridin-2-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5-bromopyridin-2-yl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

    Oxidation Reactions: The carbamate group can undergo oxidation to form corresponding carbamoyl derivatives.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include carbamoyl derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Propan-2-yl (5-bromopyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl (5-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)propan-2-ol
  • 5-Bromopyridin-2-ol
  • 5-Bromopyridine

Uniqueness

Propan-2-yl (5-bromopyridin-2-yl)carbamate is unique due to the presence of both a bromopyridine moiety and a carbamate group This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications

Properties

CAS No.

61546-64-3

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

propan-2-yl N-(5-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)14-9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13)

InChI Key

AZSLFUGIJPUVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

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